molecular formula C21H22N2O3 B11085887 1-benzyl-5-[4-(propan-2-yl)benzyl]pyrimidine-2,4,6(1H,3H,5H)-trione

1-benzyl-5-[4-(propan-2-yl)benzyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11085887
M. Wt: 350.4 g/mol
InChI Key: QFNWAHIDDBITIU-UHFFFAOYSA-N
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Description

1-BENZYL-5-(4-ISOPROPYLBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a synthetic organic compound belonging to the class of pyrimidinetriones This compound is characterized by its unique structure, which includes benzyl and isopropylbenzyl groups attached to a pyrimidinetrione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-5-(4-ISOPROPYLBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a suitable pyrimidine derivative, followed by alkylation with 4-isopropylbenzyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-5-(4-ISOPROPYLBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-BENZYL-5-(4-ISOPROPYLBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-BENZYL-5-(4-ISOPROPYLBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the isopropylbenzyl group, resulting in different chemical and biological properties.

    5-(4-Isopropylbenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the benzyl group, affecting its reactivity and applications.

Uniqueness

1-BENZYL-5-(4-ISOPROPYLBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to the presence of both benzyl and isopropylbenzyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

1-benzyl-5-[(4-propan-2-ylphenyl)methyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H22N2O3/c1-14(2)17-10-8-15(9-11-17)12-18-19(24)22-21(26)23(20(18)25)13-16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3,(H,22,24,26)

InChI Key

QFNWAHIDDBITIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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